2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
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Overview
Description
2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a pyrimidine ring, an oxadiazole ring, and an azetidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Ethylbenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Pyrimidine Ring: The final step involves the coupling of the oxadiazole intermediate with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and minimize environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[1-(4-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
- 2-{5-[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
- 2-{5-[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Uniqueness
The uniqueness of 2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-12-4-6-14(7-5-12)26(23,24)22-10-13(11-22)17-20-16(21-25-17)15-18-8-3-9-19-15/h3-9,13H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQLEVUQJYIKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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